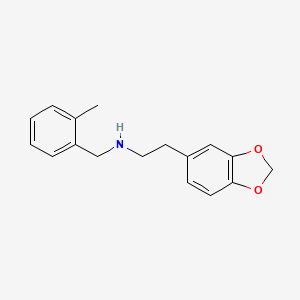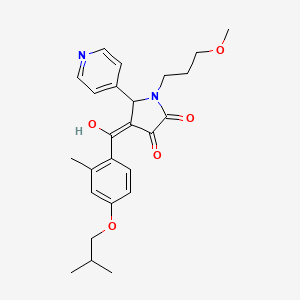![molecular formula C19H16N4OS B5432779 N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5432779.png)
N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide (CPITa) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPITa is a thioacetamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it an interesting compound to study.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide is not fully understood, but it has been suggested that it may act by inhibiting specific enzymes or signaling pathways in cells. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) in cells, which can prevent oxidative damage. This compound has also been shown to reduce the expression of genes involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity in vitro, which makes it a safe compound to use in cell-based assays. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, its complex synthesis method can make it challenging to obtain large quantities of pure this compound.
Direcciones Futuras
There are several future directions for research on N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide. One area of interest is its potential use as a drug candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and optimize its chemical properties for drug development. This compound can also be investigated for its potential use as an anti-microbial agent, as it has been shown to have activity against certain bacterial strains. Finally, this compound can be used as a tool compound to study specific enzymes or signaling pathways in cells.
Métodos De Síntesis
N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has been synthesized using a multi-step process that involves the reaction of 2-cyanophenylacetic acid with thionyl chloride to form 2-cyanophenylacetyl chloride. This intermediate is then reacted with 4-methyl-5-phenyl-1H-imidazole-2-thiol to form this compound. The synthesis method has been optimized to obtain high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide has been found to have potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been investigated for its potential use as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-18(14-7-3-2-4-8-14)23-19(21-13)25-12-17(24)22-16-10-6-5-9-15(16)11-20/h2-10H,12H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKZWCLNBGTABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5432698.png)
![cis-4-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)cyclohexanamine hydrochloride](/img/structure/B5432701.png)
![methyl 4-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5432706.png)


![N-isopropyl-N-phenyl-2-[2-(2-phenylvinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5432741.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5432751.png)
![3-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432761.png)
![2-chloro-4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5432767.png)

![1-{[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5432773.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B5432786.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5432789.png)
![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanenitrile](/img/structure/B5432794.png)